An In-Depth Technical Guide to 5,7-Difluorochroman-4-one (CAS 844648-22-2): A Keystone Intermediate in Modern Pharmaceutical Synthesis
An In-Depth Technical Guide to 5,7-Difluorochroman-4-one (CAS 844648-22-2): A Keystone Intermediate in Modern Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Importance of a Fluorinated Scaffold
5,7-Difluorochroman-4-one, hereafter referred to as DFC, is a fluorinated heterocyclic compound built upon the chroman-4-one scaffold. While the chroman-4-one core is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive molecules, the strategic placement of two fluorine atoms on the aromatic ring significantly enhances its utility.[1][2] The high electronegativity and metabolic blocking capabilities of fluorine make DFC a highly valuable building block in modern drug design.[3]
Its primary significance lies in its role as the direct precursor to (R)-5,7-difluorochroman-4-ol, a crucial chiral intermediate for the synthesis of Tegoprazan.[4][5] Tegoprazan is a potent, potassium-competitive acid blocker (P-CAB) used in the treatment of acid-related gastrointestinal disorders, representing a newer class of drugs that offer advantages over traditional proton-pump inhibitors.[6][7][8] This guide provides a comprehensive technical overview of DFC, detailing its properties, a robust and scalable synthesis protocol, its principal chemical transformations, and essential safety information for laboratory professionals.
Physicochemical and Spectroscopic Profile
DFC is typically supplied as a white to off-white solid with a purity of 97-98%.[7][9][10] Proper handling and storage are critical for maintaining its integrity; it should be stored in a tightly sealed container in a dry, room-temperature environment.[9][11]
Chemical & Physical Properties
The key physicochemical properties of DFC are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 844648-22-2 | [9][12] |
| IUPAC Name | 5,7-difluoro-2,3-dihydro-4H-chromen-4-one | [9] |
| Molecular Formula | C₉H₆F₂O₂ | [12][13] |
| Molecular Weight | 184.14 g/mol | [10][14] |
| Physical Form | White to off-white solid | [7][9] |
| Density | ~1.4 g/cm³ | [10][12] |
| Boiling Point | 282.9 ± 40.0 °C at 760 mmHg (Predicted) | [12] |
| Flash Point | 121.1 ± 22.2 °C (Predicted) | [12] |
| logP | 2.24 (Predicted) | [12] |
| Storage | Sealed in dry, room temperature | [9][11] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of DFC. The structural assignments are based on published data.[4]
Caption: Structure of 5,7-Difluorochroman-4-one with IUPAC numbering.
-
¹H NMR (600 MHz, DMSO-d₆): [4]
-
δ 6.88-6.93 (m, 1H): This multiplet corresponds to the aromatic proton at the C6 position, split by the adjacent fluorine atoms.
-
δ 6.82-6.84 (m, 1H): This multiplet corresponds to the aromatic proton at the C8 position.
-
δ 4.57 (t, J=6.0 Hz, 2H): This triplet represents the two protons on C2 (the -O-CH₂- group), coupled to the adjacent C3 protons.
-
δ 2.77 (t, J=6.0 Hz, 2H): This triplet represents the two protons on C3 (the -CH₂-C=O group), coupled to the adjacent C2 protons.
-
-
¹³C NMR: Expected signals would include those for the carbonyl carbon (C4) around 190 ppm, aromatic carbons attached to fluorine showing characteristic C-F coupling, and two aliphatic carbons (C2 and C3).[1]
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ketone (~1680 cm⁻¹), aromatic C=C stretches (~1600, 1480 cm⁻¹), the C-O-C stretch of the ether (~1200 cm⁻¹), and strong C-F stretches (~1100 cm⁻¹).[15]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 184.14.
Synthesis and Mechanism
The most practical and scalable synthesis of DFC begins with 3,5-difluorophenol and proceeds through a three-step sequence involving O-alkylation, oxidation, and a crucial intramolecular Friedel-Crafts acylation.[4][16] This pathway is valued for its efficiency and use of readily available reagents.
Caption: Overall synthetic pathway for 5,7-Difluorochroman-4-one.
Protocol 1: Synthesis of 3-(3,5-difluorophenoxy)propanoic acid
This two-step, one-pot procedure converts the starting phenol into the key cyclization precursor.
-
Step 1: O-Alkylation
-
To a solution of 3,5-difluorophenol in ethanol (EtOH), add potassium carbonate (K₂CO₃) as a base, a catalytic amount of potassium iodide (KI), and 3-chloro-1-propanol.
-
Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting phenol.
-
Causality: This is a classic Williamson ether synthesis. K₂CO₃ deprotonates the phenol to form the more nucleophilic phenoxide. KI acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive 3-iodo-1-propanol, which accelerates the Sₙ2 reaction.
-
-
Step 2: Oxidation
-
After cooling the reaction mixture, add a phosphate buffer solution and acetonitrile (MeCN).
-
Add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO).
-
Slowly add sodium hypochlorite (NaClO) and sodium chlorite (NaClO₂) solutions, maintaining the temperature below 35°C.
-
Stir until the intermediate alcohol is fully oxidized to the carboxylic acid.
-
Perform an aqueous workup to isolate the crude 3-(3,5-difluorophenoxy)propanoic acid.
-
Causality: The TEMPO-catalyzed oxidation system is a highly efficient and selective method for converting primary alcohols to carboxylic acids under mild conditions, avoiding the use of heavy metals like chromium.[4]
-
Protocol 2: Intramolecular Friedel-Crafts Cyclization to DFC
This final step forms the chromanone ring system.
-
Add the crude 3-(3,5-difluorophenoxy)propanoic acid from the previous step to Polyphosphoric Acid (PPA).
-
Heat the mixture to 70°C and stir for approximately 3 hours, monitoring by TLC.[4]
-
Cool the reaction to room temperature and carefully pour the viscous mixture into a beaker of ice-water with vigorous stirring.
-
Extract the resulting aqueous suspension with a suitable organic solvent, such as dichloromethane.
-
Wash the combined organic layers with 5% sodium hydroxide solution to remove any unreacted starting material, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to afford pure DFC as a white solid.[4]
-
Causality & Trustworthiness: The intramolecular Friedel-Crafts acylation is a robust and reliable method for forming cyclic ketones on electron-rich aromatic rings.[17][18] PPA serves as both the acidic catalyst and a dehydrating agent. It protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This electrophile is immediately attacked by the activated aromatic ring at the ortho position in an intramolecular electrophilic aromatic substitution, forming the six-membered heterocyclic ring.[19] The difluoro-substitution pattern directs the cyclization regioselectively. The purification by recrystallization ensures a high-purity final product, which is critical for its use in subsequent pharmaceutical synthesis.
Key Application: Synthesis of (R)-5,7-Difluorochroman-4-ol
The principal application of DFC is its stereoselective reduction to (R)-5,7-difluorochroman-4-ol, the chiral alcohol intermediate required for Tegoprazan.[6][20] The conversion of the prochiral ketone in DFC to a single enantiomer alcohol is a critical transformation that dictates the efficacy of the final drug.[3]
Caption: Key synthetic routes from DFC to the chiral alcohol intermediate.
-
Workflow: Chemoenzymatic Asymmetric Reduction
-
Method: DFC is treated with a specific ketoreductase (KRED) enzyme in an aqueous buffer system.[3][20]
-
Cofactor: The reaction requires a hydride source, typically provided by a coenzyme such as NADPH. A coenzyme recycling system is often employed to make the process economically viable on a large scale.[6][20]
-
Outcome: This method directly yields the desired (R)-enantiomer with very high enantiomeric excess (>99% ee) and high chemical yield under mild, environmentally friendly conditions.[4]
-
Expertise & Trustworthiness: This biocatalytic approach is considered superior for industrial applications as it avoids harsh reagents, minimizes waste, and provides exceptional stereocontrol in a single step. The self-validating nature of this protocol lies in the inherent selectivity of the enzyme; a properly selected KRED will almost exclusively produce the desired (R)-enantiomer.
-
Safety and Handling
DFC must be handled by qualified personnel in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
| Hazard Class | GHS Pictogram | Code | Statement |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | H302 | Harmful if swallowed |
| Skin Irritation | GHS07 (Exclamation Mark) | H315 | Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation |
| Acute Toxicity (Inhalation) | GHS07 (Exclamation Mark) | H332 | Harmful if inhaled |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation |
Source: [9]
Precautionary Measures: Avoid breathing dust/fumes. Avoid contact with skin and eyes. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Conclusion
5,7-Difluorochroman-4-one (CAS 844648-22-2) is more than a simple heterocyclic ketone; it is a strategically designed, high-value intermediate that serves as a cornerstone in the synthesis of the next-generation anti-ulcer drug, Tegoprazan. Its robust and scalable synthesis, centered around a reliable intramolecular Friedel-Crafts acylation, makes it accessible for large-scale production. The prochiral nature of its C4 ketone provides a critical handle for introducing the stereochemistry essential for biological activity, a task elegantly accomplished through modern biocatalytic methods. For researchers in drug development and process chemistry, a thorough understanding of the synthesis, properties, and handling of DFC is indispensable for innovation in gastrointestinal therapeutics.
References
-
Chemsrc. (2025, August 25). 5,7-difluorochroman-4-one | CAS#:844648-22-2. [Link]
-
Zhou, H., Sun, H., Yang, W., & Gan, Z. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International, 56(3), 264–270. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. [Link]
-
Taylor & Francis Online. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. [Link]
-
Nielsen, S. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7160-7174. [Link]
-
ResearchGate. (2008). An efficient synthesis of 4-chromanones. [Link]
-
PubChem. 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427. [Link]
-
Fillion, E., et al. (2010). Preparation of 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses, 87, 233. [Link]
-
MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
ResearchGate. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. [Link]
-
Autepharm. 5,7-difluorochroman-4-one CAS 844648-22-2. [Link]
-
Winston-Salem State University. (2015). Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones. [Link]
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
GUPEA. (2013). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]
Sources
- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5,7-Difluorochroman-4-one | 844648-22-2 [sigmaaldrich.com]
- 10. 844648-22-2 5,7-Difluorochroman-4-one AKSci W8709 [aksci.com]
- 11. 844648-22-2|5,7-Difluorochroman-4-one|BLD Pharm [bldpharm.com]
- 12. 5,7-difluorochroman-4-one | CAS#:844648-22-2 | Chemsrc [chemsrc.com]
- 13. 5,7-Difluorochroman-4-one | CymitQuimica [cymitquimica.com]
- 14. 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. CONTENTdm [wssu.contentdm.oclc.org]
- 20. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
